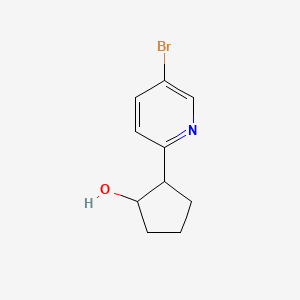
2-(5-Bromopyridin-2-yl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-2-yl)cyclopentanol is an organic compound with the molecular formula C10H12BrNO It is a derivative of cyclopentanol, where a bromopyridine group is attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)cyclopentanol typically involves the reaction of 5-bromopyridine with cyclopentanone in the presence of a reducing agent. One common method is to use sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-2-yl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(5-Bromopyridin-2-yl)cyclopentanone.
Reduction: Formation of 2-(5-Pyridin-2-yl)cyclopentanol.
Substitution: Formation of 2-(5-Aminopyridin-2-yl)cyclopentanol or 2-(5-Thiopyridin-2-yl)cyclopentanol.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclopentanol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromopyridin-2-yl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(5-Pyridin-2-yl)cyclopentanol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(5-Aminopyridin-2-yl)cyclopentanol: Contains an amino group instead of a bromine atom, potentially altering its chemical properties and applications.
Uniqueness
2-(5-Bromopyridin-2-yl)cyclopentanol is unique due to the presence of both a bromopyridine and a cyclopentanol moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-7-4-5-9(12-6-7)8-2-1-3-10(8)13/h4-6,8,10,13H,1-3H2 |
Clave InChI |
AFHTXLQAHTXYEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


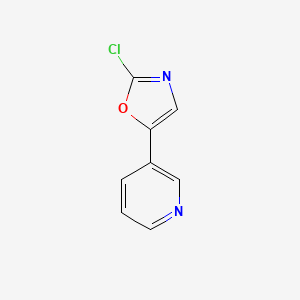
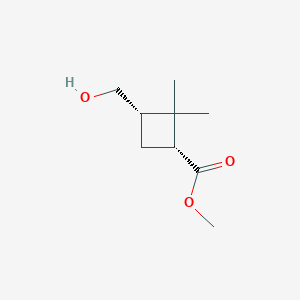
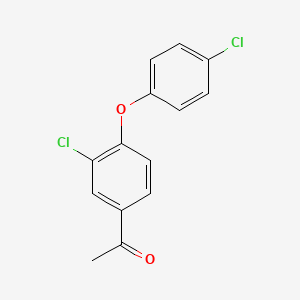
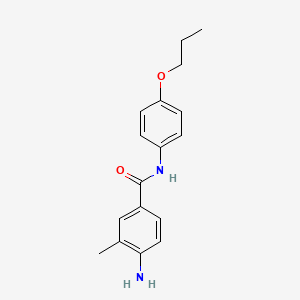
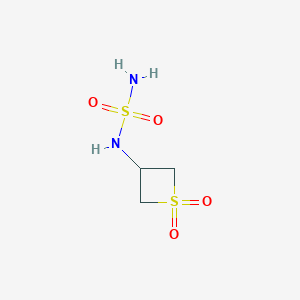
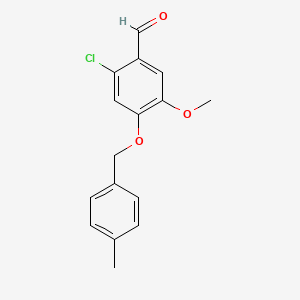
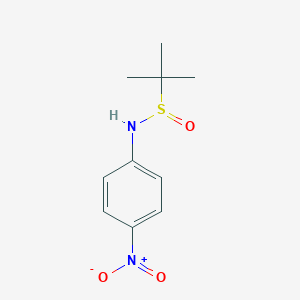
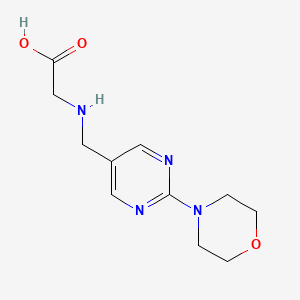
![Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)
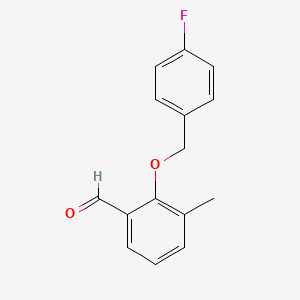
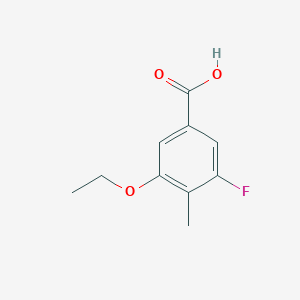
![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)
![6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
